molecular formula C21H10BrNO3S B14608605 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-35-5

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione

Katalognummer: B14608605
CAS-Nummer: 60878-35-5
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: DIJLYJJHEXBQJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound belonging to the thioxanthene family Thioxanthenes are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the bromination of naphtho[2,3-c]thioxanthene-5,8,14-trione followed by the introduction of an amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine or amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted thioxanthenes.

Wissenschaftliche Forschungsanwendungen

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
  • 10-Bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione

Uniqueness

6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the presence of both amino and bromo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research .

Eigenschaften

CAS-Nummer

60878-35-5

Molekularformel

C21H10BrNO3S

Molekulargewicht

436.3 g/mol

IUPAC-Name

6-amino-10-bromonaphtho[2,3-c]thioxanthene-5,8,14-trione

InChI

InChI=1S/C21H10BrNO3S/c22-9-5-6-15-12(7-9)18(24)13-8-14(23)16-17(21(13)27-15)20(26)11-4-2-1-3-10(11)19(16)25/h1-8H,23H2

InChI-Schlüssel

DIJLYJJHEXBQJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=C(C4=O)C=C(C=C5)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.